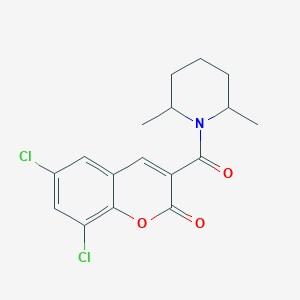![molecular formula C7H3Br2N3 B2369138 5,8-Dibromopyrido[4,3-d]pyrimidine CAS No. 2228883-50-7](/img/structure/B2369138.png)
5,8-Dibromopyrido[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dibromopyrido[4,3-d]pyrimidine is a compound with the molecular formula C7H3Br2N3. It is a derivative of pyrimidine, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3 . The heterocyclic nature of pyrimidine is central to its biochemical activity and reactivity .
Applications De Recherche Scientifique
Chemistry of Pyrido[4,3-d]pyrimidines
The chemistry of pyrido[4,3-d]pyrimidines has been a subject of recent developments . The structure features, reactions, and synthetic methodologies of these compounds have been studied extensively . They have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
Anti-Inflammatory Activity
Pyrido[1,2-c]pyrimidines, a related group of compounds, have been reported for their effects on leukocyte functions in vitro and anti-inflammatory activity . This suggests that 5,8-Dibromopyrido[4,3-d]pyrimidine may also have potential anti-inflammatory applications.
Antimicrobial Properties
In addition to their anti-inflammatory activity, pyrido[1,2-c]pyrimidines have also been reported as having antimicrobial properties . This opens up another potential application for 5,8-Dibromopyrido[4,3-d]pyrimidine in the field of antimicrobial research.
Neurological Applications
Pyrido[1,2-c]pyrimidines are also known to possess a dual SSRI and 5-HT(1A) activity . This suggests that 5,8-Dibromopyrido[4,3-d]pyrimidine could potentially be used in the treatment of neurological disorders.
Synthesis of New Compounds
5,8-Dibromopyrido[4,3-d]pyrimidine can be used in the synthesis of new compounds . For example, the condensation of 5-acetyl-4-aminopyrimidines (AAPs) with DMF–DMA or dimethylacetamide dimethyl acetal at the amino group followed by the cyclization affords pyrido[2,3-d]pyrimidin-5(8H)-ones .
Pharmaceutical Testing
5,8-Dibromopyrido[4,3-d]pyrimidine is available for purchase for pharmaceutical testing . This suggests that it is being used in the development and testing of new pharmaceuticals.
Propriétés
IUPAC Name |
5,8-dibromopyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N3/c8-5-2-11-7(9)4-1-10-3-12-6(4)5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAUPDJDJYWGFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CN=C2Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

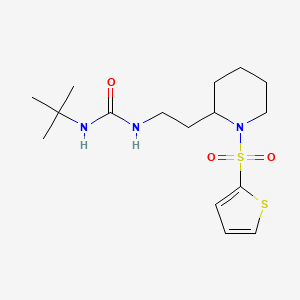
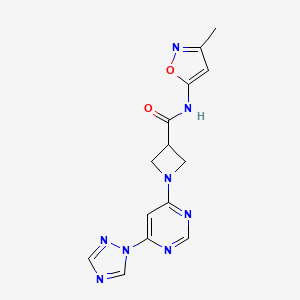
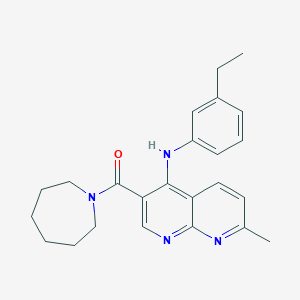

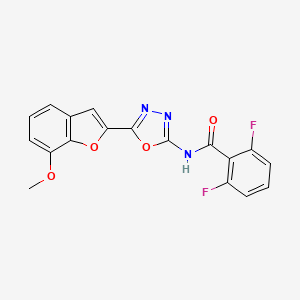
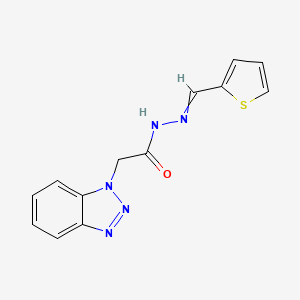
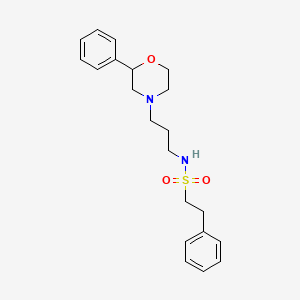
![Methyl 6-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2369064.png)
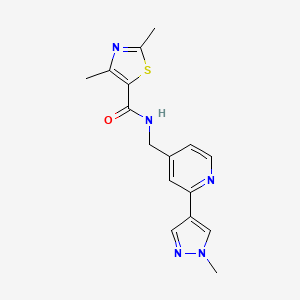
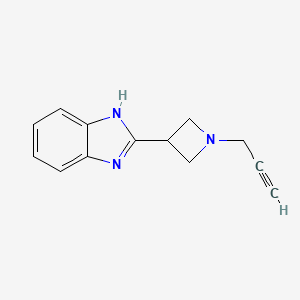
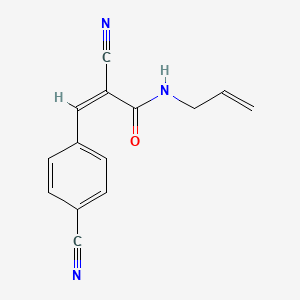

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2369077.png)
